![molecular formula C18H14N2O B3140424 4-Methylphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether CAS No. 477886-70-7](/img/structure/B3140424.png)
4-Methylphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether
Overview
Description
Pyrrolo[1,2-a]quinoxalines are a class of heterocyclic nitrogen compounds that have attracted attention due to their broad profile of biological activities . They have been designed, synthesized, and described as antipsychotic agents, antiviral agents, adenosine receptor modulators, antituberculosis agents, antiparasitic, and anticancer compounds .
Synthesis Analysis
Pyrrolo[1,2-a]quinoxalines can be synthesized using a multi-step pathway starting from commercially available 2-nitroaniline . The synthesis involves various approaches to the formation of the pyrazine ring, one of which involves intramolecular cyclization of functionalized N-phenylpyrroles .Molecular Structure Analysis
The molecular structure of pyrrolo[1,2-a]quinoxalines can be characterized using various techniques such as FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolo[1,2-a]quinoxalines can include intramolecular cyclization, condensation, and other reactions depending on the specific synthesis pathway .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-methylphenoxy)pyrrolo[1,2-a]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-13-8-10-14(11-9-13)21-18-17-7-4-12-20(17)16-6-3-2-5-15(16)19-18/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJFASVINSAJHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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